4-hydroxy-5-hydroxymethylfuran-2(5H)-one

Physicochemical profiling Drug-likeness Solubility prediction

4-Hydroxy-5-hydroxymethylfuran-2(5H)-one (CAS 951676-01-0, PubChem CID is a small-molecule butenolide (unsaturated γ-lactone) with the molecular formula C5H6O4 and a molecular weight of 130.10 g/mol. The compound features a furan-2(5H)-one core bearing a 4-hydroxy substituent and a 5-hydroxymethyl group, creating a chiral center at C5 and a vinylogous acid/enol system at C4.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
Cat. No. B8292512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-5-hydroxymethylfuran-2(5H)-one
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC1=C(C(OC1=O)CO)O
InChIInChI=1S/C5H6O4/c6-2-4-3(7)1-5(8)9-4/h1,4,6-7H,2H2
InChIKeyYCHTTWBVHGNPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-hydroxymethylfuran-2(5H)-one: Core Butenolide Properties and Procurement-Relevant Identity for the C5H6O4 Scaffold


4-Hydroxy-5-hydroxymethylfuran-2(5H)-one (CAS 951676-01-0, PubChem CID 67164676) is a small-molecule butenolide (unsaturated γ-lactone) with the molecular formula C5H6O4 and a molecular weight of 130.10 g/mol [1]. The compound features a furan-2(5H)-one core bearing a 4-hydroxy substituent and a 5-hydroxymethyl group, creating a chiral center at C5 and a vinylogous acid/enol system at C4 [1]. Its computed XLogP3 of −0.5, topological polar surface area (TPSA) of 66.8 Ų, and dual hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) place it in a physicochemical space distinct from both its deoxy analogs (e.g., 4-(hydroxymethyl)furan-2(5H)-one, C5H6O3, TPSA 46.5 Ų, 1 HBD) and its methyl-substituted congener (4-hydroxy-5-methylfuran-2(5H)-one, XLogP3 +0.37) [2]. The compound has been explicitly utilised as a synthetic building block in patent literature, notably in the preparation of bicyclic enamino(thio)carbonyl compounds for arthropod control (US20090181947A1) [3].

Why 4-Hydroxy-5-hydroxymethylfuran-2(5H)-one Cannot Be Replaced by In-Class Butenolide Analogs Without Functional Consequence


Within the C5H6Ox butenolide series, apparently minor structural variations produce material differences in hydrogen-bonding capacity, polarity, and synthetic reactivity that preclude simple interchange. The target compound possesses two hydrogen-bond donor sites (4-OH and 5-CH2OH) versus a single donor in 4-(hydroxymethyl)furan-2(5H)-one (1 HBD) and 4-hydroxy-5-methylfuran-2(5H)-one (1 HBD) [1][2]. This directly impacts solubility, crystal packing, and molecular recognition in biological or catalytic contexts. Furthermore, the 4-hydroxy group forms part of a vinylogous acid motif (enol conjugated to the lactone carbonyl), conferring distinct acidity and tautomeric behaviour absent in analogs lacking this substitution [1]. The regioisomer 5-hydroxy-5-(hydroxymethyl)furan-2-one (CAS 95016-85-6), despite sharing the identical molecular formula C5H6O4, positions the hydroxyl as a geminal diol at C5 rather than as a vinylogous acid at C4, fundamentally altering its reactivity profile and rendering it unsuitable as a drop-in replacement . These structural distinctions manifest concretely in documented synthetic applications: the target compound serves as a specific electrophilic partner in reductive amination sequences within the Bayer pesticide patent US20090181947A1, a reactivity pattern that depends on the precise positioning of the 4-enol and 5-hydroxymethyl groups [3].

Quantitative Differentiation Evidence for 4-Hydroxy-5-hydroxymethylfuran-2(5H)-one Versus Closest Structural Analogs


Hydrogen-Bond Donor Count Doubles That of Deoxy and Methyl Analogs, Altering Solubility and Recognition Profile

The target compound possesses 2 hydrogen-bond donor (HBD) sites (4-OH and 5-CH2OH), compared to only 1 HBD for both 4-(hydroxymethyl)furan-2(5H)-one (CAS 80904-75-2) and 4-hydroxy-5-methylfuran-2(5H)-one (CAS 22885-98-9) [1][2]. This doubling of HBD count, combined with 4 hydrogen-bond acceptor (HBA) sites, yields a total HBD+HBA count of 6, versus 4 for each comparator. The higher HBD count predicts increased aqueous solubility and stronger intermolecular hydrogen-bonding capacity, relevant for crystallisation behaviour, protein-ligand interactions, and formulation development. This difference is intrinsic to the molecular formula (C5H6O4 vs. C5H6O3) and cannot be bridged by formulation adjustment.

Physicochemical profiling Drug-likeness Solubility prediction

Topological Polar Surface Area Exceeds Deoxy Analog by 20.3 Ų, Crossing Key Drug-Likeness Thresholds

The target compound exhibits a computed topological polar surface area (TPSA) of 66.8 Ų, markedly higher than the 46.5 Ų reported for 4-(hydroxymethyl)furan-2(5H)-one [1][2]. This +20.3 Ų difference (+43.7%) reflects the additional 4-hydroxy substituent and places the target compound above the commonly cited 60 Ų threshold for optimal oral absorption while remaining well below the 140 Ų limit for blood-brain barrier penetration. In contrast, 4-hydroxy-5-methylfuran-2(5H)-one shares the same TPSA of approximately 46.5 Ų as the deoxy analog (both lack the second hydroxyl) . The target compound thus occupies a distinct TPSA window that may favour certain pharmacokinetic profiles over comparators.

Medicinal chemistry ADME prediction Blood-brain barrier penetration

XLogP3 of −0.5 Distinguishes Target from the Lipophilic Methyl Analog (XLogP3 +0.37), Enabling Differential Solvent Partitioning

The target compound's computed XLogP3 of −0.5 (PubChem) contrasts sharply with the +0.37 value for 4-hydroxy-5-methylfuran-2(5H)-one (CAS 22885-98-9), representing a ΔLogP of 0.87 units [1]. This nearly one-log-unit difference in lipophilicity translates to an approximately 7.4-fold difference in octanol-water partition coefficient, enabling chromatographic baseline separation and differential solvent extraction. The 4-(hydroxymethyl)furan-2(5H)-one comparator (CAS 80904-75-2) exhibits a predicted LogP of approximately −0.54, much closer to the target compound and rendering it less distinguishable by lipophilicity alone—underscoring the value of the 4-OH group as the primary polarity discriminator .

Lipophilicity Solvent extraction Chromatography

Regioisomeric Identity Confirmed by Patent-Specific Synthetic Utility: 4-Enol Reactivity vs. 5-Geminal Diol in C5H6O4 Isomers

The target compound (4-hydroxy substitution) has been explicitly employed as a reactant in US20090181947A1 (Bayer CropScience), where it undergoes reductive amination at the 4-position via the enol tautomer to yield 5-hydroxymethyl-4-{[(6-chloropyridin-3-yl)methyl]amino}furan-2(5H)-one in 22.2% isolated yield [1][2]. The regioisomer 5-hydroxy-5-(hydroxymethyl)furan-2-one (CAS 95016-85-6), despite sharing the identical molecular formula C5H6O4 and molecular weight of 130.1 g/mol, positions the hydroxyl as a geminal diol at C5 and lacks the vinylogous acid system required for this transformation. No equivalent patent literature was identified employing the 5-hydroxy regioisomer in comparable heterocycle-forming reactions, highlighting the target compound's unique synthetic niche as an ambident nucleophile/electrophile scaffold.

Synthetic chemistry Agrochemical intermediates Regioselectivity

Chiral Center at C5 Enables Enantiomeric Resolution, Absent in Symmetric or Non-Chiral Analogs

The target compound possesses a single chiral center at C5 (the carbon bearing the hydroxymethyl group), as confirmed by its SMILES notation C1=C(C(OC1=O)CO)O [1]. This stereogenic center is absent in 4-(hydroxymethyl)furan-2(5H)-one, which has two hydrogen substituents at C5 and is consequently achiral. The closely related (S)-5-hydroxymethylfuran-2(5H)-one (CAS 112837-17-9, C5H6O3, lacking the 4-OH) has been prepared in enantiomerically enriched form with reported specific rotation [α]D²⁰ values ranging from −140° to −154.5°, demonstrating the feasibility of stereochemical control at this center [2]. While enantiomerically pure preparations of the target compound are not yet widely documented, the chiral center provides a vector for enantioselective synthesis or chiral chromatography that achiral analogs cannot offer, potentially enabling access to stereochemically defined building blocks for asymmetric synthesis.

Chiral synthesis Enantioselective catalysis Stereochemistry

Procurement-Relevant Application Scenarios for 4-Hydroxy-5-hydroxymethylfuran-2(5H)-one Based on Verified Differentiation Evidence


Agrochemical Intermediate for Bicyclic Enamino(thio)carbonyl Pesticide Scaffolds

The compound serves as a validated synthetic intermediate in the construction of bicyclic enamino(thio)carbonyl compounds with insecticidal and arthropodicidal activity, as demonstrated in Bayer CropScience patent US20090181947A1 [1]. In this application, the 4-enol group undergoes reductive amination with heterocyclic amines (e.g., 5-aminomethyl-2-chloropyridine), while the 5-hydroxymethyl group provides a handle for further functionalisation or cyclisation. The documented 22.2% isolated yield for the key amination step provides a benchmark for process development [1]. Neither the 5-hydroxy regioisomer (CAS 95016-85-6) nor the 4-deoxy analog (CAS 80904-75-2) can replicate this specific reactivity, as the former lacks the enol system and the latter lacks the nucleophilic 4-OH required for amine coupling. Researchers developing novel crop protection agents should select this compound when the synthetic sequence requires simultaneous electrophilic reactivity at C4 and a free hydroxymethyl handle at C5.

Medicinal Chemistry Building Block Requiring Elevated TPSA and Dual HBD for Oral Bioavailability Optimisation

For fragment-based drug discovery or lead optimisation programs where topological polar surface area and hydrogen-bond donor count are critical ADME parameters, the target compound offers a TPSA of 66.8 Ų and 2 HBD—values that place it squarely above the 60 Ų threshold for oral absorption while maintaining compatibility with CNS drug space (<140 Ų) [2]. In contrast, the deoxy analog 4-(hydroxymethyl)furan-2(5H)-one (TPSA 46.5 Ų, 1 HBD) falls below the optimal oral absorption window, and the methyl analog 4-hydroxy-5-methylfuran-2(5H)-one (XLogP3 +0.37) is substantially more lipophilic [2]. When a butenolide scaffold must simultaneously contribute polarity, hydrogen-bonding capacity, and synthetic tractability to a growing fragment or lead series, the target compound provides a unique combination that the closest analogs cannot match.

Chiral Pool or Enantioselective Synthesis Starting Material

The C5 chiral center of the target compound provides a stereochemical handle that can be exploited for enantioselective transformations. Although the standard commercial form is racemic, the precedent established with (S)-5-hydroxymethylfuran-2(5H)-one—which has been resolved to enantiomeric excess with [α]D²⁰ values of −140° to −154.5° [3]—demonstrates the feasibility of enantiomeric enrichment at the C5 position of furan-2(5H)-one scaffolds. The additional 4-OH group in the target compound offers a second point for chiral derivatisation or enzymatic resolution, potentially enabling access to both enantiomers of 4,5-difunctionalised butenolides. The achiral analog 4-(hydroxymethyl)furan-2(5H)-one cannot serve this purpose. Research groups pursuing stereochemically defined γ-lactone building blocks for natural product synthesis or asymmetric catalysis should prefer this compound for its inherent chirality combined with orthogonal functionalisation sites.

Physicochemical Reference Standard for Chromatographic Method Development

The XLogP3 difference of 0.87 units between the target compound (−0.5) and 4-hydroxy-5-methylfuran-2(5H)-one (+0.37) is sufficient to achieve baseline reversed-phase chromatographic separation [2]. This property, combined with the TPSA differential of +20.3 Ų versus the deoxy analog [2], makes the target compound a useful reference standard for developing HPLC or LC-MS methods that must resolve closely related butenolide impurities, degradation products, or metabolic intermediates. Analytical laboratories validating purity methods for butenolide-containing active pharmaceutical ingredients or agrochemicals can leverage these well-defined physicochemical differences to establish system suitability criteria and relative retention time markers.

Quote Request

Request a Quote for 4-hydroxy-5-hydroxymethylfuran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.